6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves several steps. One common method includes the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride in the presence of triethylamine to afford bis(triflate). This intermediate can then undergo further reactions to introduce the diethylamino group and the chlorine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarins.
Scientific Research Applications
6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant and anti-inflammatory agent.
Industry: Employed in the production of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-methyl-6,7-dihydroxycoumarin: A key intermediate in the synthesis of various coumarin derivatives.
7-hydroxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.
Uniqueness
6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-8-(diethylaminomethyl)-7-hydroxy-3,4-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-5-18(6-2)8-12-14(19)13(17)7-11-9(3)10(4)16(20)21-15(11)12/h7,19H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNBKTWSQLGVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C2C(=CC(=C1O)Cl)C(=C(C(=O)O2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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